N-(5-ANILINO-1H-1,2,3,4-TETRAAZOL-1-YL)-2-(2-CHLORO-6-FLUOROPHENYL)ACETAMIDE
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Overview
Description
N-(5-ANILINO-1H-1,2,3,4-TETRAAZOL-1-YL)-2-(2-CHLORO-6-FLUOROPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s unique structure, which includes a tetraazole ring and a substituted acetamide group, makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ANILINO-1H-1,2,3,4-TETRAAZOL-1-YL)-2-(2-CHLORO-6-FLUOROPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Tetraazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Substitution Reactions: The aniline group can be introduced through a nucleophilic substitution reaction.
Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction using an appropriate acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an aniline group.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Aniline derivatives.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-ANILINO-1H-1,2,3,4-TETRAAZOL-1-YL)-2-(2-CHLORO-6-FLUOROPHENYL)ACETAMIDE would depend on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function and leading to therapeutic effects.
Chemical Reactivity: The compound’s reactivity can be attributed to the presence of electron-withdrawing and electron-donating groups, which influence its behavior in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N-(5-anilino-1H-tetrazol-1-yl)-2-phenylacetamide
- N-(5-anilino-1H-tetrazol-1-yl)-2-(2-chlorophenyl)acetamide
- N-(5-anilino-1H-tetrazol-1-yl)-2-(2-fluorophenyl)acetamide
Uniqueness
N-(5-ANILINO-1H-1,2,3,4-TETRAAZOL-1-YL)-2-(2-CHLORO-6-FLUOROPHENYL)ACETAMIDE stands out due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical and biological properties.
Properties
Molecular Formula |
C15H12ClFN6O |
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Molecular Weight |
346.75 g/mol |
IUPAC Name |
N-(5-anilinotetrazol-1-yl)-2-(2-chloro-6-fluorophenyl)acetamide |
InChI |
InChI=1S/C15H12ClFN6O/c16-12-7-4-8-13(17)11(12)9-14(24)20-23-15(19-21-22-23)18-10-5-2-1-3-6-10/h1-8H,9H2,(H,20,24)(H,18,19,22) |
InChI Key |
ATGDHLVANXVEBH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=NN=NN2NC(=O)CC3=C(C=CC=C3Cl)F |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=NN2NC(=O)CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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